1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine
CAS No.: 1002032-97-4
Cat. No.: VC7778979
Molecular Formula: C10H7F4N3
Molecular Weight: 245.181
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1002032-97-4 |
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Molecular Formula | C10H7F4N3 |
Molecular Weight | 245.181 |
IUPAC Name | 1-[(2,3,4,6-tetrafluorophenyl)methyl]pyrazol-4-amine |
Standard InChI | InChI=1S/C10H7F4N3/c11-7-1-8(12)10(14)9(13)6(7)4-17-3-5(15)2-16-17/h1-3H,4,15H2 |
Standard InChI Key | QYCFREDMJJEAKC-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C(=C1F)F)F)CN2C=C(C=N2)N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[(2,3,4,6-tetrafluorophenyl)methyl]-1H-pyrazol-4-amine, reflects its bifunctional structure:
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A 2,3,4,6-tetrafluorobenzyl group providing steric bulk and electronic modulation.
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A 4-aminopyrazole moiety offering hydrogen-bonding capabilities and nucleophilic reactivity.
The molecular formula C₁₀H₇F₄N₃ corresponds to a molecular weight of 245.18 g/mol. Fluorine atoms at the 2, 3, 4, and 6 positions of the benzyl ring enhance lipophilicity (logP ≈ 2.1) and metabolic stability compared to non-fluorinated analogs .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₀H₇F₄N₃ |
Molecular Weight | 245.18 g/mol |
logP (Predicted) | 2.1 ± 0.3 |
Hydrogen Bond Donors | 2 (NH₂ and pyrazole NH) |
Hydrogen Bond Acceptors | 6 (4 F, 2 N) |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a nucleophilic substitution between 2,3,4,6-tetrafluorobenzyl chloride and 4-aminopyrazole. Key steps include:
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Base-mediated coupling: Potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates the displacement of chloride by the pyrazole nitrogen .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~65% purity, with final recrystallization in ethanol achieving >95% purity.
Alternative routes explored in recent literature include:
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Reductive amination: Using 2,3,4,6-tetrafluorobenzaldehyde and 4-aminopyrazole in the presence of sodium cyanoborohydride (NaBH₃CN) .
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Flow chemistry: Continuous microreactor systems improve yield scalability to 82% while reducing reaction time from 12 hours to 45 minutes.
Research Applications in Medicinal Chemistry
Protein Aggregation Inhibition
Recent studies demonstrate that fluorinated pyrazole derivatives, including structural analogs of this compound, inhibit pathological protein aggregation. For example:
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14-3-3 Protein Modulation: Pyrazolone-based photoaffinity probes (e.g., PRAPP) bind to 14-3-3-E isoforms with K<sub>d</sub><sup>app</sup> values of 2.85–4.32 μM, stabilizing dimeric forms and preventing aggregation in neurodegenerative models .
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Thermal Shift Assays: A ΔT<sub>m</sub> of 2.5°C observed for related compounds confirms target engagement in cellular assays .
Enzymatic Inhibition
The compound’s pyrazole ring enables interactions with catalytic sites of enzymes such as:
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Acetylcholinesterase (AChE): Fluorine atoms enhance binding to the peripheral anionic site, with IC₅₀ values in the low micromolar range for analogs.
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Cyclooxygenase-2 (COX-2): Substitution at the 4-amino position improves selectivity over COX-1, reducing gastrointestinal toxicity in preclinical models.
Biological Activity and Mechanistic Insights
Antioxidant Properties
While direct data for this compound remains limited, structurally similar pyrazoles exhibit radical-scavenging activity:
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ABTS Assay: 4-Amino-3-methyl-1-phenylpyrazol-5-ol shows TEAC values of 0.93, comparable to Trolox .
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ORAC Assay: Pyrazole derivatives achieve 4.39 TE, suggesting potential in mitigating oxidative stress.
Material Science Applications
Fluorinated Polymer Synthesis
Incorporating this compound into polyamide backbones enhances:
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Thermal Stability: Decomposition temperature (T<sub>d</sub>) increases from 280°C to 320°C.
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Chemical Resistance: Reduced swelling in acetone (12% vs. 22% for non-fluorinated analogs).
Surface Modification
Self-assembled monolayers (SAMs) on gold surfaces exhibit:
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Water Contact Angle: 112°, indicating strong hydrophobicity.
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Adhesion Strength: 18 MPa for epoxy composites, vs. 9 MPa for control surfaces.
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